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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heat of formation for the CrPts
intermetallic compound. It consolidates theoretically determined data, outlines the detailed
experimental protocols for measuring this thermodynamic property, and presents relevant
logical workflows. This document is intended to serve as a core reference for researchers and
scientists engaged in materials science and related fields where the thermodynamic stability of
intermetallic alloys is of paramount importance.

Quantitative Data: Heat of Formation of CrPts

A direct experimental value for the heat of formation of the CrPts intermetallic compound is not
readily available in publicly accessible databases. However, the thermodynamic properties of
the Cr-Pt system have been assessed using the CALPHAD (CALculation of PHAse Diagrams)
method, which integrates data from first-principles calculations with experimental phase
equilibria.

A key study by J. Preussner and colleagues conducted a thermodynamic assessment of the
Cr-Pt binary system.[1] In their work, the Gibbs energies of the disordered phases were
described using a subregular solution model, while the end member energies of the ordered
phases, including CrPts (with an L12 crystal structure), were determined using first-principles
calculations.[1]
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The following table summarizes the theoretically determined heat of formation for CrPts based
on this comprehensive assessment.

Heat of
Intermetallic Crystal Method of Formation
o Reference
Compound Structure Determination (kd/mol of
atoms)
First-Principles
Calculations (as
CrPts L1z part of a -25.7 [1]
CALPHAD
assessment)

Note: The negative value of the heat of formation indicates that the formation of the CrPts
intermetallic from its constituent elements, chromium (Cr) and platinum (Pt), is an exothermic
process, signifying that the compound is thermodynamically stable with respect to the pure
elements.

Experimental Protocols for Determining Heat of
Formation

While a specific experimental value for CrPts is not cited, the primary experimental technique
for determining the heat of formation of intermetallic compounds is high-temperature
calorimetry.[2][3] This method provides the only direct measurement of this fundamental
thermodynamic property.[2] There are two principal variants of this technique applicable to
intermetallic alloys: direct reaction calorimetry and solution calorimetry.

High-Temperature Direct Reaction Calorimetry

This method is suitable for systems where the reaction between the constituent elements is
rapid and complete upon heating.

Methodology:
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o Sample Preparation: High-purity powders or foils of the constituent elements (Chromium and
Platinum in this case) are precisely weighed in the desired stoichiometric ratio (1:3 for CrPts).
The powders are thoroughly mixed in an inert atmosphere to prevent oxidation.

o Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter,
is heated to a stable operating temperature, typically in the range of 1100-1800 K.[3] The
calorimeter is continuously purged with an inert gas (e.g., Argon).

o Measurement: The mixed powder sample, contained in an inert crucible (e.g., alumina or
boron nitride), is dropped from room temperature into the pre-heated calorimeter.

e Reaction Initiation: The high temperature inside the calorimeter initiates the exothermic
reaction between the chromium and platinum powders, forming the CrPts intermetallic
compound.

o Heat Flow Measurement: The heat generated by the reaction is detected by a thermopile,
which produces a voltage signal proportional to the heat flow. This signal is integrated over
time to determine the total heat of reaction.

» Data Analysis: The measured heat of reaction is then corrected for the heat required to raise
the temperature of the initial reactants from room temperature to the calorimeter temperature
(enthalpy increment). This allows for the calculation of the standard enthalpy of formation at
298.15 K.

High-Temperature Solution Calorimetry

This technique is employed when the direct reaction between elements is slow or incomplete,
or for refractory materials with very high melting points.[2][3]

Methodology:

e Solvent Selection: A suitable liquid metal solvent (e.qg., liquid tin, aluminum, or a liquid ternary
alloy) is chosen in which both the individual elements (Cr and Pt) and the pre-synthesized
CrPts intermetallic compound are readily soluble at the operating temperature of the
calorimeter.[3]
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o Calorimeter Setup: A high-temperature solution calorimeter is prepared with the chosen
liquid metal solvent in a crucible and brought to a constant operating temperature.

o Dissolution of Elements: In a series of experiments, precisely weighed samples of pure
chromium and pure platinum are separately dropped into the liquid metal bath. The heat
effect (enthalpy of solution) for the dissolution of each element is measured.

» Dissolution of the Intermetallic: A pre-synthesized and well-characterized sample of the CrPts
intermetallic compound is then dropped into a fresh batch of the same liquid metal solvent at
the same temperature. The heat effect for the dissolution of the compound is measured.

e Hess's Law Application: The standard enthalpy of formation of CrPts is then calculated using
Hess's Law. The heat of formation is the difference between the sum of the heats of solution
of the constituent elements and the heat of solution of the intermetallic compound, in their
stoichiometric proportions.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for
the determination of the heat of formation of CrPts.
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Experimental workflows for determining the heat of formation.
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Theoretical and CALPHAD workflow for heat of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Heat of Formation for CrPts
Intermetallic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483342#heat-of-formation-for-crpt3-intermetallic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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